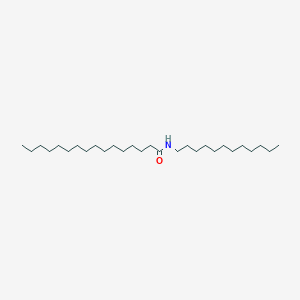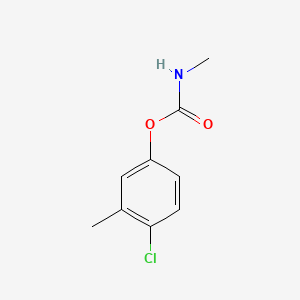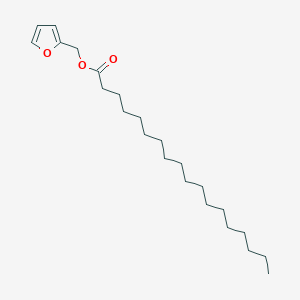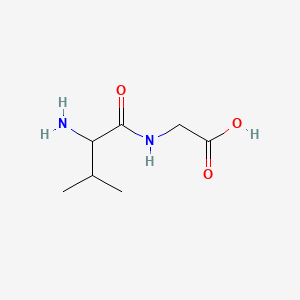
Dimethyl 3,6-dihydropyridazine-1,2-dicarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dimethyl 3,6-dihydropyridazine-1,2-dicarboxylate is an organic compound belonging to the class of dihydropyridazines It is characterized by a pyridazine ring with two ester groups at the 1 and 2 positions
準備方法
Synthetic Routes and Reaction Conditions
Dimethyl 3,6-dihydropyridazine-1,2-dicarboxylate can be synthesized through the photochemical isomerization of dimethyl 1,2-dihydropyridazine-1,2-dicarboxylate . This process involves the use of light to induce the isomerization reaction, resulting in the formation of the desired compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale photochemical reactors to facilitate the isomerization process. The reaction conditions are optimized to ensure high yield and purity of the product.
化学反応の分析
Types of Reactions
Dimethyl 3,6-dihydropyridazine-1,2-dicarboxylate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in a variety of substituted pyridazine derivatives.
科学的研究の応用
Dimethyl 3,6-dihydropyridazine-1,2-dicarboxylate has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: It is studied for its potential biological activity and interactions with various biomolecules.
Medicine: It is investigated for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of dimethyl 3,6-dihydropyridazine-1,2-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound can undergo prototropic isomerization, which involves the rearrangement of hydrogen atoms within the molecule . This process is catalyzed by acids or bases and results in the formation of different isomeric forms with distinct properties.
類似化合物との比較
Similar Compounds
Dimethyl 1,2-dihydropyridazine-1,2-dicarboxylate: This compound is a precursor to dimethyl 3,6-dihydropyridazine-1,2-dicarboxylate and undergoes photochemical isomerization to form the latter.
1,4-Dihydropyridines: These compounds are structurally similar and have diverse pharmaceutical applications, including their use as calcium channel blockers.
Pyridazine and Pyridazinone Derivatives: These compounds exhibit a wide range of biological activities and are used in medicinal chemistry.
Uniqueness
This compound is unique due to its specific structural features and the ability to undergo photochemical isomerization. This property makes it a valuable intermediate in organic synthesis and a potential candidate for various scientific research applications.
特性
CAS番号 |
7309-66-2 |
|---|---|
分子式 |
C8H12N2O4 |
分子量 |
200.19 g/mol |
IUPAC名 |
dimethyl 3,6-dihydropyridazine-1,2-dicarboxylate |
InChI |
InChI=1S/C8H12N2O4/c1-13-7(11)9-5-3-4-6-10(9)8(12)14-2/h3-4H,5-6H2,1-2H3 |
InChIキー |
KJDLFTFRVCJIDE-UHFFFAOYSA-N |
正規SMILES |
COC(=O)N1CC=CCN1C(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-{4-[4-(benzoylamino)benzyl]phenyl}benzamide](/img/structure/B11957237.png)
![2-{[(4-Ethoxyphenyl)amino]methyl}-6-methoxyphenol](/img/structure/B11957252.png)




![(4-Chlorophenyl)(imidazo[1,2-a]pyrimidin-3-yl)methanone](/img/structure/B11957286.png)






